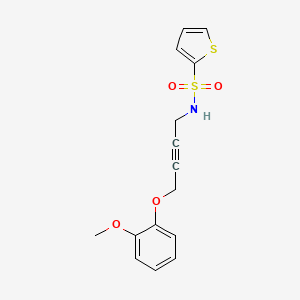

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S2/c1-19-13-7-2-3-8-14(13)20-11-5-4-10-16-22(17,18)15-9-6-12-21-15/h2-3,6-9,12,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAADUZSUYLMPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-butyne-1,4-diol with a suitable halogenating agent to form 4-halo-2-butyne.

Coupling with 2-methoxyphenol: The 4-halo-2-butyne intermediate is then reacted with 2-methoxyphenol in the presence of a base to form the 4-(2-methoxyphenoxy)but-2-yne intermediate.

Sulfonamide formation: The final step involves the reaction of the 4-(2-methoxyphenoxy)but-2-yne intermediate with thiophene-2-sulfonyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing thiophene and sulfonamide moieties exhibit significant anticancer properties. Studies have shown that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of key cellular pathways.

Case Study: Anticancer Efficacy

- Compound Tested : this compound

- Cell Lines : MCF-7 (breast cancer), HT-29 (colon cancer)

- Mechanism : Induction of apoptosis via mitochondrial pathway

- Results : IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The incorporation of the sulfonamide group enhances its antibacterial properties by inhibiting dihydropteroate synthase (DHPS), a crucial enzyme in bacterial folate synthesis.

Antimicrobial Activity Data Table

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| N-(4-(2-methoxyphenoxy)but-2-yn-1-y... | Moderate | Strong | Inhibition of DHPS |

| Related Thiophene Derivatives | Variable | Variable | Disruption of cell membrane integrity |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of N-(4-(2-methoxyphenoxy)but-2-yn-1-y)thiophene-2-sulfonamide. Modifications at specific positions on the thiophene or phenoxy rings can enhance biological activity. For instance, electron-donating groups at the para position of the phenyl ring have been linked to increased anticancer activity.

Key SAR Findings

- Substitution Patterns : Para-substituted phenyl rings increase activity.

- Thiophene Ring Modifications : Electron-donating groups enhance cytotoxicity.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the sulfonamide group suggests potential interactions with sulfonamide-binding proteins, while the alkyne and methoxyphenoxy groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Molecular Design

- Triazole-Thione Derivatives (Compounds [7–9], ): These feature a 1,2,4-triazole-thione core substituted with aryl-sulfonyl and difluorophenyl groups. Unlike the target compound’s alkyne linker, these analogs utilize triazole rings, which promote tautomerism (thione vs. thiol forms).

- N-Ethyl-N-(2-Methoxyphenyl)benzenesulfonamide (): Shares the 2-methoxyphenoxy group but replaces the thiophene-sulfonamide with a benzene-sulfonamide. The ethyl group increases steric bulk, which may hinder target engagement compared to the target compound’s compact thiophene ring .

- Patent Compound V11a (): A bipyrimidinyl-sulfonamide with a 2-methoxyphenoxy group. Its extended aromatic system contrasts with the target’s alkyne-thiophene architecture, suggesting divergent electronic profiles and solubility .

Spectroscopic and Structural Features

IR Spectroscopy :

- The target compound’s sulfonamide group would exhibit ν(S=O) stretches near 1150–1350 cm⁻¹, comparable to analogs in (1247–1255 cm⁻¹ for C=S) and (sulfonamide S=O bands). However, the alkyne’s C≡C stretch (~2100–2260 cm⁻¹) is absent in triazole-thiones .

- Tautomerism observed in triazole-thiones (e.g., νS-H absence in ) is irrelevant to the target compound, which lacks such functional groups .

Crystallography :

Tabulated Comparison of Key Features

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide (CAS No. 1428349-99-8) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a thiophene ring, a sulfonamide group, and a methoxyphenoxy substituent. The molecular formula is , with a molecular weight of 337.4 g/mol .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety may facilitate binding to sulfonamide-binding proteins, while the alkyne and methoxy groups could enhance binding affinity and specificity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

1. Antimicrobial Activity:

- In vitro studies have indicated that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. The sulfonamide group is known for its antibacterial effects, likely extending to this compound as well .

2. Anticancer Activity:

- Preliminary studies suggest potential anticancer properties. Compounds related to thiophene derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization inhibition .

3. Carbonic Anhydrase Inhibition:

- Some derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, which are relevant in cancer and other diseases. These studies indicate that structural modifications can significantly impact inhibitory potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aryl ring:

| Substituent | Effect on Activity |

|---|---|

| Methoxy | Enhances binding affinity |

| Fluoro | Increases antimicrobial potency |

| Chloro | Modulates cytotoxicity |

Research indicates that introducing specific substituents can optimize the compound's efficacy against targeted pathogens or cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene-based compounds:

Case Study 1: Antimycobacterial Activity

- A study evaluated various thiophene derivatives against Mycobacterium tuberculosis, revealing that specific modifications led to enhanced activity with IC50 values in the low micromolar range. The presence of the sulfonamide group was crucial for this activity .

Case Study 2: Cytotoxicity Evaluation

Q & A

Q. What are the key steps in synthesizing N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)thiophene-2-sulfonamide?

Methodological Answer: Synthesis typically involves coupling a thiophene-2-sulfonamide precursor with a functionalized alkyne bearing the 2-methoxyphenoxy group. For example:

- Step 1: Prepare the alkyne intermediate (e.g., 4-(2-methoxyphenoxy)but-2-yn-1-amine) via nucleophilic substitution or copper-catalyzed coupling.

- Step 2: React the alkyne with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to form the sulfonamide bond.

- Step 3: Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the sulfonamide linkage, methoxy group (-OCH), and alkyne protons. Aromatic protons in the thiophene and methoxyphenoxy moieties typically appear between δ 6.5–8.0 ppm .

- X-ray Crystallography: For unambiguous structural confirmation, grow single crystals (e.g., via slow evaporation in ethanol) and refine using SHELXL. Disordered atoms (e.g., oxygen conformers) require occupancy refinement .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] ion) with <2 ppm error .

Q. What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

- Byproducts: Unreacted sulfonyl chloride or alkyne intermediates.

- Hydrolysis Products: Degradation of the sulfonamide group under acidic/basic conditions.

- Identification: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with UV detection (λ = 254 nm). LC-MS can identify impurities via molecular ion peaks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for sulfonamide derivatives?

Methodological Answer:

- Disorder Handling: For disordered atoms (e.g., methoxyphenoxy oxygen conformers), refine occupancy ratios using SHELXL and apply restraints to bond lengths/angles. Validate with residual density maps .

- Twinned Crystals: Use the TWIN/BASF commands in SHELXL for twinned data. Compare R values pre- and post-refinement to assess improvement .

- Validation Tools: Employ checkCIF/PLATON to flag symmetry errors or unrealistic bond geometries .

Q. What strategies are effective in studying the binding affinity of this compound to biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (K, k/k) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonds with sulfonamide oxygen atoms). Validate with mutagenesis studies .

Q. How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) is a standard method .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in water/DMSO) to assess stability of the alkyne-sulfonamide bond. AMBER or CHARMM force fields are recommended .

- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Data Contradiction Analysis

Example: Discrepancies in reported biological activity may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.